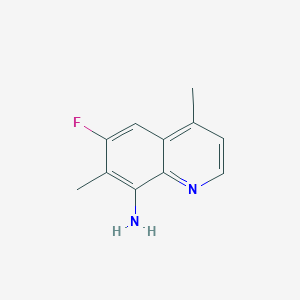

6-Fluoro-4,7-dimethylquinolin-8-amine

Description

6-Fluoro-4,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative with methyl substituents at positions 4 and 7 and a fluorine atom at position 4. Its molecular formula is C₁₁H₁₂FN₂, with a calculated molecular weight of 190.2 g/mol. Limited physicochemical data are available for this compound in the provided evidence, necessitating comparisons with structurally related quinolin-8-amine derivatives .

Properties

Molecular Formula |

C11H11FN2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

6-fluoro-4,7-dimethylquinolin-8-amine |

InChI |

InChI=1S/C11H11FN2/c1-6-3-4-14-11-8(6)5-9(12)7(2)10(11)13/h3-5H,13H2,1-2H3 |

InChI Key |

YGMGBMFNVNSFAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=C(C(=C(C2=NC=C1)N)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Fluoro-4,7-dimethylquinolin-8-amine involves several steps. One common method includes the cyclization of appropriate precursors followed by fluorination. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

6-Fluoro-4,7-dimethylquinolin-8-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.

Scientific Research Applications

6-Fluoro-4,7-dimethylquinolin-8-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials, including liquid crystals and dyes.

Mechanism of Action

The mechanism of action of 6-Fluoro-4,7-dimethylquinolin-8-amine involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The exact molecular pathways can vary depending on the specific application and target organism .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: Halogenated derivatives (e.g., 5,7-Dichloroquinolin-8-amine, 4,6-Dichloro-7-fluoro-3-methylquinolin-8-amine) exhibit higher molecular weights due to chlorine and fluorine atoms. Methoxy and ethyl groups (e.g., 5-Ethyl-6-methoxyquinolin-8-amine) increase molecular weight compared to methyl-substituted analogs.

Methyl Groups: Methyl substituents (e.g., at positions 4 and 7 in the target compound) provide electron-donating effects and steric hindrance, which could influence ring conformation and receptor interactions. Chlorine: Dichloro-substituted derivatives (e.g., 5,7-Dichloroquinolin-8-amine) likely exhibit reduced solubility due to increased hydrophobicity .

Positional Isomerism: Substituent positions critically affect properties. For example, 8-Amino-2-methylquinoline (methyl at position 2) has a lower molecular weight and distinct spatial orientation compared to the target compound’s 4,7-dimethyl arrangement .

Biological Activity

6-Fluoro-4,7-dimethylquinolin-8-amine is a fluorinated derivative of quinoline that has garnered attention for its significant biological activity, particularly in antimicrobial and potential antiplasmodial applications. This article delves into the compound's biological mechanisms, activity profiles, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C10H10FN

Molecular Weight : Approximately 201.21 g/mol

Structural Features :

- Fluorine atom at the 6-position

- Methyl groups at the 4 and 7 positions

The unique substitution pattern of this compound enhances its stability and reactivity in various biological environments, which is crucial for its biological efficacy.

The biological activity of this compound is primarily attributed to its interaction with key molecular targets involved in bacterial DNA replication. Notably, it inhibits enzymes such as DNA gyrase and topoisomerase IV , which are essential for bacterial proliferation. This inhibition occurs through the stabilization of enzyme-DNA complexes, thereby preventing DNA replication and leading to cytotoxic effects on bacterial cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness can be summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 12 µg/mL | Bactericidal |

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Candida albicans | 15 µg/mL | Antifungal |

The compound's mechanism involves disrupting the normal function of bacterial DNA replication machinery, which is critical for their survival.

Antiplasmodial Activity

In addition to its antibacterial properties, studies have shown that derivatives of quinoline compounds exhibit antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. While specific data on this compound is limited, related compounds have demonstrated moderate efficacy against chloroquine-sensitive strains of P. falciparum with EC50 values in the range of 0.16 µM to 50 µM depending on structural modifications .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluating the antimicrobial efficacy of various quinoline derivatives found that this compound had a significant bactericidal effect on both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics. -

Antiplasmodial Activity Assessment :

Research conducted on related quinoline derivatives indicated that modifications at specific positions on the quinoline ring could enhance antiplasmodial activity. For instance, compounds with a chloro substituent at C7 showed improved efficacy against multidrug-resistant strains of P. falciparum. This suggests that similar modifications could be explored for this compound to enhance its antimalarial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.